![molecular formula C6H4BrN3 B1375682 6-Brom-1H-pyrazolo[3,4-b]pyridin CAS No. 934560-92-6](/img/structure/B1375682.png)
6-Brom-1H-pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
6-Bromo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 6-Bromo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazolo ring fused with a pyridine ring, with a bromine atom attached to the 6th carbon of the fused ring system .Chemical Reactions Analysis
The literature data on microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, including multicomponent reactions and synthesis of pyrazolo[3,4-b]-pyridines which are fragments of polycyclic structures, have been summarized .Physical And Chemical Properties Analysis
6-Bromo-1H-pyrazolo[3,4-b]pyridine is a solid substance that should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmakologische Eigenschaften
Derivate von 6-Brom-1H-pyrazolo[3,4-b]pyridin wurden wegen ihrer breiten Palette an pharmakologischen Eigenschaften untersucht. Sie sind Bestandteil von Anxiolytika wie Cartazolat, Tracazolat, Etazolast und werden auch zur Behandlung der pulmonalen Hypertonie mit Medikamenten wie Riociguat eingesetzt .
PPARα-Aktivierung zur Behandlung von Dyslipidämie
Diese Verbindungen dienen als Gerüst für PPARα-Agonisten, die bei der Behandlung von Dyslipidämie wichtig sind. Sie helfen bei der Aktivierung von peroxisomen-proliferator-aktivierten Rezeptoren, die eine entscheidende Rolle im Lipid- und Glukosestoffwechsel, der Adipogenese und der Entzündung spielen .
Fluoreszenzeigenschaften
Die Fluoreszenzeigenschaften der synthetisierten this compound-Verbindungen wurden bewertet. Diese Verbindungen zeigen eine starke Fluoreszenz in DMSO oder unter UV-Licht, die visuell unterschieden werden kann. Dies macht sie in verschiedenen Anwendungen nützlich, die fluoreszierende Eigenschaften erfordern .
Biomedizinische Anwendungen
Mehr als 300.000 1H-pyrazolo[3,4-b]pyridine wurden wegen ihrer biomedizinischen Anwendungen beschrieben. Diese Verbindungen weisen zwei mögliche tautomere Formen auf und wurden bisher in zahlreichen Referenzen und Patenten aufgeführt .
Synthetische Strategien
Umfassende Daten aus den Jahren 2017 bis 2021 zu synthetischen Strategien und Ansätzen für this compound-Derivate wurden systematisiert. Die Methoden zur Synthese werden zusammen mit ihren Vor- und Nachteilen betrachtet .
Mikrowellen-gestützte Synthese
Literaturdaten zur mikrowellen-gestützten Synthese dieser Derivate wurden seit 2015 zusammengefasst. Dies umfasst mehrkomponentige Reaktionen und die Synthese von Pyrazolo[3,4-b]-Pyridinen, die Fragmente polycyclischer Strukturen sind .
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-1H-pyrazolo[3,4-b]pyridine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a promising molecular target for targeted therapy for non-small cell lung cancer (NSCLC) .
Mode of Action
6-Bromo-1H-pyrazolo[3,4-b]pyridine interacts with its target, ALK, by forming a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD) . This interaction is thought to be essential for ALK activation .
Biochemical Pathways
The interaction of 6-Bromo-1H-pyrazolo[3,4-b]pyridine with ALK affects the ALK signaling pathway
Result of Action
The molecular and cellular effects of 6-Bromo-1H-pyrazolo[3,4-b]pyridine’s action are primarily its potent inhibitory activity against ALK . This results in the suppression of the ALK signaling pathway, which can potentially inhibit the growth of NSCLC cells .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, 6-Bromo-1H-pyrazolo[3,4-b]pyridine has shown selectivity for certain cell lines, indicating its potential for targeted cancer therapy .
Cellular Effects
6-Bromo-1H-pyrazolo[3,4-b]pyridine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting TRKs, this compound disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 6-Bromo-1H-pyrazolo[3,4-b]pyridine has been shown to have minimal effects on non-cancerous cells, highlighting its potential as a selective anticancer agent .
Molecular Mechanism
The molecular mechanism of 6-Bromo-1H-pyrazolo[3,4-b]pyridine involves its binding to the kinase domain of TRKs, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling pathways . The compound’s pyrazolo portion serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the kinase domain . These interactions stabilize the binding of 6-Bromo-1H-pyrazolo[3,4-b]pyridine to TRKs, enhancing its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[3,4-b]pyridine have been studied over various time periods . The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Over time, 6-Bromo-1H-pyrazolo[3,4-b]pyridine maintains its inhibitory effects on TRKs, leading to sustained reductions in cell proliferation and increased apoptosis in cancer cells . Long-term studies have shown that the compound does not degrade significantly, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-1H-pyrazolo[3,4-b]pyridine vary with different dosages . At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
6-Bromo-1H-pyrazolo[3,4-b]pyridine is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role in its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . The metabolic pathways of 6-Bromo-1H-pyrazolo[3,4-b]pyridine are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrazolo[3,4-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, 6-Bromo-1H-pyrazolo[3,4-b]pyridine localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on TRKs . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
6-Bromo-1H-pyrazolo[3,4-b]pyridine predominantly localizes to the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with TRKs and inhibit their activity . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . Understanding the subcellular localization of 6-Bromo-1H-pyrazolo[3,4-b]pyridine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXWXRTASHOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743696 | |
Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934560-92-6 | |
Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.